Acid Red 52

Description

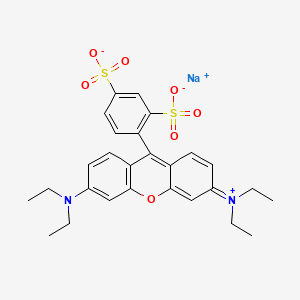

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O7S2.Na/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQCTESRRZBPHJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N2NaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2609-88-3 (Parent) | |

| Record name | C.I. Acid Red 52 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021235 | |

| Record name | C.I. Acid Red 52 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Brown powder; [MSDSonline] | |

| Record name | Xanthylium, 3,6-bis(diethylamino)-9-(2,4-disulfophenyl)-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acid Red 52 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3520-42-1, 11119-62-3 | |

| Record name | C.I. Acid Red 52 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acid Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011119623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 3,6-bis(diethylamino)-9-(2,4-disulfophenyl)-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Red 52 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID RED 52 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/821LWZ3R6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Acid Red 52

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 52, also known by numerous synonyms including C.I. This compound, Sulforhodamine B, and Lissamine Rhodamine, is a synthetic, water-soluble fluorescent dye.[1][2] Belonging to the xanthene chemical class, it is widely utilized in various scientific and industrial applications.[2][3] Its vibrant red hue, strong fluorescence, and affinity for proteins make it a valuable tool in biological research, including as a fluorescent probe and histological dye.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols for its analysis and synthesis.

Chemical Structure and Identification

This compound is the sodium salt of 4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate.[1] The core structure consists of a xanthene ring system with two diethylamino groups and a disulfonated phenyl substituent.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate | [1] |

| CAS Number | 3520-42-1 | [2][4] |

| C.I. Number | 45100 | [2][5] |

| Molecular Formula | C₂₇H₂₉N₂NaO₇S₂ | [1][2] |

| Molecular Weight | 580.65 g/mol | [3][4] |

| Canonical SMILES | CC--INVALID-LINK--=C1C=C(C=C(C1)N(CC)CC)C2=C3C=CC(=--INVALID-LINK--CC)C=C3OC4=C2C=C(C=C4)S(=O)(=O)[O-].[Na+] | [6] |

| InChI Key | SXQCTESRRZBPHJ-UHFFFAOYSA-M | [4] |

Synonyms: Acid Rhodamine B, Acid Rose B, Kiton Red S, Food Red No. 106, Sulforhodamine B, Xylene Red B.[1][2]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its application in various experimental settings. These properties are summarized in the tables below.

Physical Properties

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Dark red to brown or green to very dark green powder/crystals | [5][7] |

| Shade in Solution | Fluorescent pinkish-red | [2][8] |

| Melting Point | 205-210°C | [9] |

| Solubility | Soluble in water and ethanol | [7] |

| Water Solubility | 95.3 g/L at 20°C | [10] |

| Density | 1.38 g/cm³ | [9] |

| pH (in solution) | 1.8 - 2.0 (acidic), 6.5 - 7.0 (neutral) | [11] |

Spectroscopic Properties

Table 3: Spectroscopic Data for this compound

| Spectroscopic Parameter | Value | Conditions | Reference(s) |

| λmax (UV-Vis) | 554 nm | Water | [5] |

| 566 nm | 1.5 g/L Ammonium (B1175870) Acetate (B1210297) Solution | [12][13] | |

| 568 nm | Aqueous Solution | [14] | |

| Molar Absorptivity (ε) | > 1800 (E1%1cm) | 1.5 g/L Ammonium Acetate Solution at λmax | [12] |

| Maximum Emission Wavelength | 600 nm | - | [15] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, designed for researchers and scientists.

Synthesis of this compound

The industrial synthesis of this compound typically involves the condensation of 4-formylbenzene-1,3-disulfonic acid with 3-(diethylamino)phenol, followed by dehydration and oxidation.[3]

Caption: Synthesis of this compound.

Detailed Protocol:

-

Condensation: In a reaction vessel, 4-formylbenzene-1,3-disulfonic acid is reacted with 3-(diethylamino)phenol. The reaction is typically carried out in an acidic medium to facilitate the electrophilic substitution on the activated aromatic ring of 3-(diethylamino)phenol.

-

Dehydration: The condensation product is then treated with a strong dehydrating agent, such as concentrated sulfuric acid, to induce cyclization and formation of the xanthene ring structure.

-

Oxidation: The resulting leuco form of the dye is oxidized to the colored xanthene dye. A suitable oxidizing agent, such as ferric chloride, is used for this step.

-

Salt Formation and Isolation: The final step involves the formation of the sodium salt by neutralization with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. The crude this compound is then isolated by precipitation, followed by filtration, washing, and drying.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reverse-phase method is commonly employed.

Caption: HPLC Purity Analysis Workflow.

Detailed Protocol:

-

Reagents and Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Buffer (e.g., ammonium acetate or phosphate (B84403) buffer)

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

-

-

Instrumentation:

-

An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

A reverse-phase C18 column.

-

-

Chromatographic Conditions (Example): [16]

-

Mobile Phase A: 10 mmol/L ammonium acetate in water/acetonitrile (95/5)

-

Mobile Phase B: 10 mmol/L ammonium acetate in water/acetonitrile (50/50)

-

Gradient: A time-dependent gradient from a lower to a higher concentration of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: 530 nm

-

Injection Volume: 10 µL

-

-

Sample and Standard Preparation:

-

Sample Solution: Accurately weigh about 5.0 mg of the this compound sample and dissolve it in 50 mL of purified water to prepare a 100 mg/L stock solution.[16] Further dilute as necessary with the initial mobile phase composition. Filter the final solution through a 0.45 µm syringe filter before injection.

-

Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the same manner as the sample solution to create a calibration curve.

-

-

Analysis:

-

Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

-

Inject the standard solutions, followed by the sample solution.

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

The purity of the sample can be calculated using the area normalization method or by using a calibration curve generated from the standard solutions.

-

Determination of Maximum Absorption Wavelength (λmax) by UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the wavelength at which this compound shows maximum absorbance, which is a key characteristic for its quantification and analysis.

Detailed Protocol:

-

Reagents and Materials:

-

This compound

-

Solvent (e.g., deionized water or ammonium acetate solution)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

-

Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

-

-

Procedure:

-

Preparation of a Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in the chosen solvent.

-

Preparation of a Dilute Solution: Dilute the stock solution to a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.2 to 0.8 a.u.).

-

Baseline Correction: Fill a cuvette with the solvent to be used as a blank and place it in the reference beam of the spectrophotometer. Run a baseline scan over the desired wavelength range (e.g., 400-700 nm).

-

Sample Measurement: Rinse a second cuvette with the dilute this compound solution and then fill it. Place the cuvette in the sample beam of the spectrophotometer.

-

Spectral Scan: Scan the sample over the same wavelength range as the baseline.

-

Determination of λmax: The wavelength at which the highest absorbance is recorded is the λmax of this compound under the specific solvent and concentration conditions.

-

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, a fluorescent dye of significant interest to researchers in various scientific fields. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols for its synthesis and analysis provide a practical foundation for laboratory work. The structural and workflow diagrams further aid in the conceptual understanding of these processes. This comprehensive information is intended to support the effective application of this compound in research and development.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. benchchem.com [benchchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. staff-old.najah.edu [staff-old.najah.edu]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C27H29N2NaO7S2 | CID 9916275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Acid Rhodamine B - Acid Rose B from Emperor Chem [emperordye.com]

- 8. CN106749019A - A kind of environment-friendly preparation method of the dyestuff of solvent red 52 - Google Patents [patents.google.com]

- 9. macschem.us [macschem.us]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. ec.europa.eu [ec.europa.eu]

- 13. pylamdyes.com [pylamdyes.com]

- 14. preprints.org [preprints.org]

- 15. chembk.com [chembk.com]

- 16. hitachi-hightech.com [hitachi-hightech.com]

Sulforhodamine B (Acid Red 52): A Technical Guide for Cell Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Sulforhodamine B (SRB), a bright pink aminoxanthene dye, is a versatile tool in cell biology, primarily recognized for its application in a simple, rapid, and cost-effective colorimetric assay for cell density determination. This guide provides an in-depth overview of the principles, applications, and detailed protocols for utilizing SRB in cell-based assays, with a focus on its role in cytotoxicity and cell proliferation studies.

Core Principle: Stoichiometric Protein Staining

The utility of Sulforhodamine B in quantifying cell number is based on its ability to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[1][2] The amount of dye bound is directly proportional to the total protein mass, which, in turn, is an indicator of the cell number in a culture.[3][4] After staining, the bound dye is solubilized and the absorbance is measured, providing a sensitive and reproducible quantification of cell density.[3][5] This method is independent of cellular metabolic activity, which can be an advantage over assays like the MTT assay that rely on mitochondrial function and can be influenced by the tested compounds.[4]

Primary Application: The SRB Cytotoxicity and Cell Proliferation Assay

The SRB assay is a widely adopted method for high-throughput screening of potential cytotoxic agents, making it a valuable tool in drug discovery and development.[6][7] It is used to determine cell growth inhibition and drug sensitivity across a variety of cancerous and non-cancerous cell lines.[3]

Quantitative Parameters for the SRB Assay

The following tables summarize the key quantitative data for performing the SRB assay, compiled from various established protocols.

Table 1: Reagent and Solution Concentrations

| Reagent/Solution | Concentration | Purpose |

| Trichloroacetic Acid (TCA) | 10% (w/v) | Cell Fixation |

| Sulforhodamine B (SRB) | 0.4% (w/v) in 1% Acetic Acid | Protein Staining |

| Acetic Acid | 1% (v/v) | Washing (removal of unbound dye) |

| Tris Base | 10 mM | Solubilization of bound dye |

Table 2: Experimental Conditions and Parameters

| Parameter | Value | Notes |

| Cell Seeding Density | 5,000 - 20,000 cells/well | Dependent on cell line and proliferation rate.[1] |

| Incubation with Test Compound | 48 - 72 hours | Varies based on experimental design. |

| Fixation Incubation Time | At least 1 hour | Can be stored at 4°C.[3] |

| Staining Incubation Time | 30 minutes | At room temperature.[3][5] |

| Absorbance Wavelength | 510 - 565 nm | [5][8] |

| Linear Cell Number Range | Up to 1 x 105 cells | [9] |

Detailed Experimental Protocol: SRB Cytotoxicity Assay

This protocol is optimized for adherent cells in a 96-well plate format.

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium).

-

Include wells for control (untreated cells) and blank (medium only).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound.

-

Add the desired concentrations of the test compound to the appropriate wells.

-

Incubate the plate for the desired exposure time (e.g., 48-72 hours).

-

-

Cell Fixation:

-

Carefully remove the culture medium.

-

Gently add 100 µL of cold 10% (w/v) TCA to each well to fix the cells to the plate.

-

Incubate the plate at 4°C for at least 1 hour.[3]

-

-

Washing:

-

Remove the TCA solution.

-

Wash the plate four to five times with 1% (v/v) acetic acid or slow-running tap water to remove unbound dye.[1]

-

Ensure to remove all residual liquid by tapping the plate on absorbent paper.

-

Air-dry the plate completely.

-

-

Staining:

-

Removal of Unbound Dye:

-

Solubilization:

-

Add 100-200 µL of 10 mM Tris base solution to each well.[3]

-

Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the protein-bound dye.

-

-

Absorbance Measurement:

-

Measure the optical density (OD) at a wavelength between 510 nm and 565 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Subtract the blank OD from all readings.

-

Calculate the percentage of cell viability or growth inhibition relative to the untreated control.

-

Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of the test compound.

-

Visualizing Experimental Workflows and Logical Relationships

SRB Assay Workflow

The following diagram illustrates the step-by-step workflow of the Sulforhodamine B cytotoxicity assay.

Logical Relationship in Drug Discovery

This diagram illustrates the logical connection between modulating a signaling pathway and using the SRB assay to evaluate the outcome in a drug discovery context.

Alternative Applications of Sulforhodamine B

While the SRB assay is its most prominent use, Sulforhodamine B has other applications in cell biology owing to its fluorescent properties.

-

Fluorescent Polar Tracer: SRB is a highly water-soluble and membrane-impermeable dye, making it an effective polar tracer for studying cell morphology and neuronal cell-cell communication.[8][10][11] Its fluorescence allows for the delineation of cell boundaries and the tracing of cellular extensions.[10]

-

In Vivo Staining of Elastic Fibers: SRB has been shown to specifically stain elastic fibers in vivo, which can be visualized using two-photon microscopy.[12] This provides a method to study the morphology of these fibers in living tissues.[12]

Table 3: Spectroscopic Properties of Sulforhodamine B

| Property | Wavelength (nm) |

| Maximum Absorbance | 565 |

| Maximum Fluorescence Emission | 586 |

Note: These properties are generally stable over a pH range of 3 to 10.[8]

Conclusion

Sulforhodamine B is a robust and versatile dye for cell biology research. Its primary application in the SRB assay offers a reliable, sensitive, and high-throughput method for quantifying cell density, which is invaluable for cytotoxicity screening and drug discovery.[6][13] The straightforward, colorimetric nature of the assay, combined with its cost-effectiveness, ensures its continued widespread use in both academic and industrial research settings.[5] Furthermore, its utility as a fluorescent tracer highlights its adaptability for various cell imaging applications.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Sulforhodamine B - Wikipedia [en.wikipedia.org]

- 9. The application of sulforhodamine B as a colorimetric endpoint in a cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. biotium.com [biotium.com]

- 12. In vivo imaging of elastic fibers using sulforhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Acid Red 52 for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Acid Red 52, a fluorescent dye with significant applications in biomedical research and drug discovery. This document details its chemical and physical properties, with a focus on its use in the widely adopted Sulforhodamine B (SRB) assay for cell viability and cytotoxicity screening.

Core Properties of this compound

This compound, also known by its synonym Sulforhodamine B, is a xanthene-class dye valued for its bright, fluorescent pinkish-red color and high water solubility.[1][2] These characteristics make it a versatile tool in various scientific applications.

| Property | Value |

| CAS Number | 3520-42-1 |

| Molecular Formula | C27H29N2NaO7S2 |

| Molecular Weight | 580.65 g/mol |

| Appearance | Dark red to brown powder |

| Maximum Absorption Wavelength (λmax) | 554 - 570 nm[3][4][5][6] |

| Maximum Emission Wavelength | ~600 nm[3][4] |

| Solubility | Soluble in water and ethanol[3][7][8][9] |

| Stability | Stable under normal laboratory conditions and in mildly acidic to neutral pH.[1][10][11] |

Application in Cytotoxicity and Cell Viability Assays: The Sulforhodamine B (SRB) Assay

A primary application of this compound in the fields of drug development and biomedical research is its use in the Sulforhodamine B (SRB) colorimetric assay.[12] This assay is a reliable and sensitive method for determining cell density and assessing the cytotoxicity of chemical compounds.[13]

The principle of the SRB assay is based on the ability of the dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[13] The amount of bound dye is directly proportional to the total cellular protein content, which, in turn, is proportional to the number of cells.[13]

Mechanism of Action in the SRB Assay

The SRB assay provides a robust platform for high-throughput screening of potential cytotoxic agents.[13] The workflow for this assay is straightforward and cost-effective.

Detailed Experimental Protocol for the SRB Assay

The following is a generalized, step-by-step protocol for performing the SRB assay in a 96-well plate format.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Test compound

-

96-well plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (this compound), 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base, 10 mM

-

Microplate reader

Procedure:

-

Cell Plating:

-

Harvest and count cells that are in their exponential growth phase.

-

Seed the cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Include appropriate vehicle and negative controls.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[13]

-

-

Cell Fixation:

-

After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.

-

Incubate the plate at 4°C for 1 hour to fix the cells.[13]

-

-

Washing:

-

Carefully remove the supernatant.

-

Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA.

-

Allow the plates to air dry completely.

-

-

SRB Staining:

-

Add 100 µL of 0.4% (w/v) SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye.

-

Allow the plates to air dry completely.

-

-

Solubilization of Bound Dye:

-

Add 200 µL of 10 mM Tris base solution to each well.

-

Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[13]

-

-

Absorbance Measurement:

-

Measure the absorbance (Optical Density, OD) at a wavelength of approximately 565 nm using a microplate reader.[13]

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only) from all readings.

-

Plot the percentage of cell viability against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.[13]

-

Conclusion

This compound is a valuable tool for researchers, scientists, and drug development professionals, primarily due to its integral role in the Sulforhodamine B assay. The SRB assay offers a simple, sensitive, and reproducible method for assessing cell viability and cytotoxicity, making it a cornerstone in the screening and evaluation of potential therapeutic compounds. The detailed protocol and workflow provided in this guide are intended to facilitate the effective implementation of this technique in a laboratory setting.

References

- 1. This compound - Soft Rainbow Color Ahmedabad [srcpl.net]

- 2. This compound|CAS NO.3520-42-1 [chinainterdyes.com]

- 3. This compound [chembk.com]

- 4. This compound | 11119-62-3 | Benchchem [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. DCPL [deepakchemtex.in]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. This compound, Sulforhodamine B, CAS 3520-42-1 [xcwydyes.com]

- 9. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 10. ec.europa.eu [ec.europa.eu]

- 11. cncolorchem.com [cncolorchem.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. benchchem.com [benchchem.com]

The Sulforhodamine B (SRB) Colorimetric Assay: A Technical Guide to its Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

The Sulforhodamine B (SRB) assay is a widely utilized and robust colorimetric method for determining cell density and cytotoxicity in vitro.[1][2] Its simplicity, reproducibility, and cost-effectiveness have established it as a staple in academic research and high-throughput drug screening.[1][2] This technical guide provides an in-depth exploration of the core principles of the SRB assay, detailed experimental protocols, and guidance on data interpretation, tailored for professionals in the fields of biology and drug development.

Core Principle of the SRB Assay

The SRB assay is predicated on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[2][3][4] The amount of dye bound is directly proportional to the total protein mass, which, in turn, correlates with the number of cells in a sample.[5][6][7] This makes the SRB assay an indirect measure of cell biomass.[5]

Unlike metabolic-based assays such as the MTT or XTT assays, the SRB assay is independent of the metabolic state of the cells.[3][8] This is a significant advantage as it minimizes interference from compounds that may alter cellular metabolism without affecting cell viability.[2] The assay's endpoint is also stable, allowing for flexibility in the timing of absorbance readings.[6][9]

The fundamental steps of the SRB assay involve:

-

Cell Seeding and Treatment: Adherent cells are seeded in microtiter plates and treated with the experimental compounds.

-

Cell Fixation: The cells are fixed to the plate using trichloroacetic acid (TCA), which also serves to precipitate cellular proteins.[1][5]

-

Staining: The fixed cells are stained with the SRB solution.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.[1][5]

-

Solubilization: The protein-bound dye is solubilized using a basic solution, typically 10 mM Tris base.[1][2]

-

Absorbance Measurement: The optical density (OD) of the solubilized dye is measured using a microplate reader, typically at a wavelength of 510-565 nm.[1][6]

The intensity of the color is directly proportional to the number of cells in the well.

Experimental Protocols

The following tables provide a summary of typical quantitative parameters and a detailed, step-by-step experimental protocol for the SRB assay in a 96-well plate format.

Quantitative Data Summary

| Parameter | Recommendation | Notes |

| Cell Seeding Density | 5,000 - 20,000 cells/well | Optimal density depends on the cell line's growth rate and the experiment's duration.[3][4] |

| Trichloroacetic Acid (TCA) | 10% (w/v) final concentration | Cold TCA is used to fix cells and precipitate proteins.[1][4] |

| SRB Staining Solution | 0.4% (w/v) SRB in 1% acetic acid | The dye binds to protein under acidic conditions.[5] |

| Washing Solution | 1% (v/v) acetic acid | Removes unbound SRB dye.[1][5] |

| Solubilization Solution | 10 mM Tris base solution | A basic solution is required to solubilize the protein-bound dye.[1][2] |

| Absorbance Reading | 510 - 565 nm | The peak absorbance of SRB is around 565 nm.[1][6][10] |

Detailed Experimental Methodology (96-well plate)

| Step | Procedure | Reagent & Conditions |

| 1. Cell Seeding | Seed 100 µL of cell suspension into each well of a 96-well plate. | 5,000 - 20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.[4] |

| 2. Compound Treatment | Add various concentrations of the test compound to the wells. Include vehicle-only controls. | Incubate for the desired exposure time (e.g., 48 or 72 hours).[4] |

| 3. Cell Fixation | Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%). | Incubate at 4°C for 1 hour.[4] |

| 4. Washing | Carefully aspirate the supernatant and wash the wells 4-5 times with 200 µL of 1% (v/v) acetic acid. | Ensure complete removal of unbound dye.[4][5] |

| 5. Air Drying | After the final wash, invert the plate on a paper towel to remove excess liquid and let it air dry completely. | Plates can be stored at room temperature for an extended period after drying.[3] |

| 6. Staining | Add 50-100 µL of 0.4% (w/v) SRB solution to each well. | Incubate at room temperature for 30 minutes.[5] |

| 7. Washing | Quickly wash the wells 4-5 times with 200 µL of 1% (v/v) acetic acid to remove unbound dye. | This step should be performed rapidly to avoid dissociation of the bound dye.[3][5] |

| 8. Air Drying | Invert the plate and allow it to air dry completely. | |

| 9. Solubilization | Add 100-200 µL of 10 mM Tris base solution to each well. | Place on a shaker for 5-10 minutes to ensure complete solubilization.[4][5] |

| 10. Absorbance Reading | Measure the optical density at 510-565 nm using a microplate reader. |

Visualizing the Workflow and Principle

To further clarify the experimental process and the underlying principle, the following diagrams are provided.

Caption: A flowchart illustrating the major steps of the Sulforhodamine B (SRB) assay workflow.

Caption: A diagram outlining the chemical principle of the Sulforhodamine B (SRB) assay.

Application in Drug Discovery and Signaling Pathway Analysis

The SRB assay is a powerful tool in drug discovery for screening large libraries of compounds to identify potential cytotoxic agents. By assessing the effect of a compound on cell proliferation, researchers can determine its potency (e.g., by calculating the IC50 value).

While the SRB assay does not directly measure signaling pathway activity, it is an essential readout for the downstream effects of modulating these pathways. For instance, if a drug is designed to inhibit a signaling pathway that promotes cell proliferation (e.g., the MAPK/ERK pathway), the SRB assay can quantify the resulting decrease in cell number.

Caption: Conceptual diagram of how the SRB assay is used to assess the effects of a drug on a cell proliferation signaling pathway.

References

- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. benchchem.com [benchchem.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. zellx.de [zellx.de]

- 7. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]

- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. canvaxbiotech.com [canvaxbiotech.com]

An In-Depth Technical Guide to the Spectroscopic Properties and Applications of Acid Red 52

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent and absorptive properties of Acid Red 52, also known as Sulforhodamine B (SRB). This document details the dye's spectral characteristics, provides methodologies for its spectroscopic analysis, and outlines its primary application in the widely used Sulforhodamine B cytotoxicity assay.

Core Spectroscopic and Physicochemical Properties of this compound

This compound is a bright pink aminoxanthene dye recognized for its high water solubility and strong fluorescence.[1][2] These properties make it a valuable tool in various biological and chemical applications. Below is a summary of its key quantitative data.

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λmax) | 553 - 570 nm | Ethanol, Ethylene Glycol, Aqueous Solutions |

| 565 nm | General Reference | |

| 566 nm | 1.5 g/L Ammonium Acetate Solution | |

| Emission Maximum (λem) | 577 - 600 nm | Ethanol, Ethylene Glycol, Aqueous Solutions |

| 586 nm | General Reference | |

| Molar Absorptivity (ε) | 99,000 M⁻¹cm⁻¹ | Ethanol (at 553 nm) |

| Fluorescence Quantum Yield (Φf) | 0.70 | Ethanol |

| Molecular Formula | C₂₇H₂₉N₂NaO₇S₂ | |

| Molecular Weight | 580.65 g/mol |

Experimental Protocols

Measurement of Absorption Spectrum

This protocol outlines the procedure for determining the absorption spectrum of this compound using a standard spectrophotometer.

Materials:

-

This compound (Sulforhodamine B)

-

Solvent (e.g., ethanol, deionized water, or phosphate-buffered saline)

-

Spectrophotometer

-

Quartz or plastic cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent.

-

Preparation of Working Solutions: From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU). A common starting concentration is 10 µM.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the wavelength range for the scan (e.g., 400 nm to 700 nm).

-

-

Blank Measurement:

-

Fill a cuvette with the solvent used to prepare the this compound solutions.

-

Place the cuvette in the spectrophotometer and record a baseline or "blank" spectrum. This corrects for the absorbance of the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Rinse a clean cuvette with a small amount of the this compound solution to be measured, then fill the cuvette.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of absorbance versus wavelength.

-

Identify the wavelength at which the maximum absorbance occurs (λmax).

-

Measurement of Fluorescence Spectrum

This protocol describes the steps to measure the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

-

This compound (Sulforhodamine B) solution (prepared as in the absorption protocol, ensuring the absorbance at the excitation wavelength is low, typically < 0.1 AU, to avoid inner filter effects)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Solvent

Procedure for Emission Spectrum:

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the light source to stabilize.

-

Set the excitation wavelength to the determined λmax of this compound (e.g., 565 nm).

-

Set the emission scan range (e.g., 570 nm to 700 nm).

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

-

-

Blank Measurement:

-

Fill a cuvette with the solvent and place it in the spectrofluorometer.

-

Run an emission scan to obtain a solvent blank spectrum. This will account for any Raman scattering or solvent fluorescence.

-

-

Sample Measurement:

-

Place the cuvette containing the this compound solution in the spectrofluorometer.

-

Acquire the fluorescence emission spectrum.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

-

Identify the wavelength of maximum fluorescence intensity (λem).

-

Procedure for Excitation Spectrum:

-

Spectrofluorometer Setup:

-

Set the emission wavelength to the determined λem of this compound (e.g., 586 nm).

-

Set the excitation scan range (e.g., 400 nm to 580 nm).

-

-

Sample Measurement:

-

Acquire the fluorescence excitation spectrum of the this compound solution.

-

-

Data Analysis:

-

The resulting spectrum should resemble the absorption spectrum of the dye.

-

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content. It is widely used for cytotoxicity screening and cell proliferation studies.

Materials:

-

Adherent cells in culture

-

Complete cell culture medium

-

Test compounds (e.g., drugs, toxins)

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Acetic acid (1% v/v)

-

Tris base solution (10 mM, pH 10.5)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48-72 hours). Include appropriate controls (untreated cells, vehicle control).

-

Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells. Allow the plates to air dry completely.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 565 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the cell number. Calculate the percentage of cell viability or growth inhibition relative to the untreated control.

Visualizations

Below are diagrams illustrating key experimental workflows.

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Caption: General workflow for spectroscopic analysis of this compound.

References

Synonyms and alternative names for Acid Red 52

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and physical properties of reagents is paramount. Acid Red 52, a synthetic dye, is a versatile tool in various scientific applications. This guide provides an in-depth overview of its synonyms, alternative names, and key technical data, including experimental protocols and workflow visualizations.

Synonyms and Alternative Names

This compound is known by a variety of names across different industries and suppliers. A comprehensive list of these is crucial for accurate literature searches and material sourcing.

-

Common Synonyms: Sulforhodamine B, Acid Rhodamine B, Kiton Red S[1][2][3]

-

Other Names: Acid Leather Red KB, Acid Red B-SF, Acid Red XB, Acid Rhodamine, Acid Rose B, Amido Rhodamine B, Brilliant Acid Rhodamine B, Brilliant Superlan Rhodamine B, Erio Acid Red XB, Fenazo Pink XXB, Food Red 106, Lissamine Rhodamine, Pontacyl Brilliant Pink, Red 106, Solar Rhodamine B, Xylene Red B[1][6][7][8]

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound, providing a clear reference for its physical and chemical characteristics.

| Property | Value | References |

| Molecular Formula | C27H29N2NaO7S2 | [1][3][4][5][7] |

| Molecular Weight | 580.65 g/mol | [4][5][7] |

| Appearance | Dark red to dark brown powder | [4][9][10] |

| Solubility in Water | Soluble | [1][9][11] |

| Maximum Absorbance (λmax) | 565 nm | [12] |

| Maximum Emission (λem) | 586 nm | [12] |

| EC Number | 222-529-8 | [1] |

Experimental Protocols

This compound, particularly under the name Sulforhodamine B (SRB), is widely used in a colorimetric assay to determine cell density and cytotoxicity. The SRB assay is based on the ability of the dye to bind to protein components of cells.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

This protocol outlines the key steps for assessing cell viability using the SRB assay.[13]

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density and incubate under standard conditions.

-

Compound Treatment: Expose the cells to the test compounds at various concentrations.

-

Cell Fixation: After the desired exposure time, gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.

-

Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and excess medium. Allow the plates to air dry completely.

-

Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.

-

Air Drying: Allow the plates to air dry completely.

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at a wavelength of 540 nm using a microplate reader. The absorbance is directly proportional to the total cellular protein content, and thus to the cell number.

Visualizing Experimental Workflows

To further clarify the experimental process, a logical workflow diagram for the Sulforhodamine B (SRB) assay is provided below.

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

References

- 1. This compound - Soft Rainbow Color Ahmedabad [srcpl.net]

- 2. chembk.com [chembk.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. medkoo.com [medkoo.com]

- 6. macschem.us [macschem.us]

- 7. This compound | C27H29N2NaO7S2 | CID 9916275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS 3520-42-1 | LGC Standards [lgcstandards.com]

- 9. This compound - Acid Rhodamine B - Acid Rose B from Emperor Chem [emperordye.com]

- 10. cncolorchem.com [cncolorchem.com]

- 11. pylamdyes.com [pylamdyes.com]

- 12. Sulforhodamine B - Wikipedia [en.wikipedia.org]

- 13. creative-bioarray.com [creative-bioarray.com]

The Core Mechanism of Acid Red 52 Binding to Cellular Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 52, scientifically known as Sulforhodamine B (SRB), is a water-soluble, fluorescent aminoxanthene dye.[1][2] Its primary and most widespread application in cellular biology is the Sulforhodamine B (SRB) assay, a robust and cost-effective method for determining cell density by quantifying total cellular protein content.[2][3][4] This technical guide provides an in-depth exploration of the core mechanism by which this compound binds to cellular proteins, focusing on the principles governing its application in quantitative assays. It also delves into a specific, characterized protein interaction and outlines the experimental protocols for key methodologies.

Core Mechanism: Electrostatic and pH-Dependent Binding

The fundamental principle behind this compound's utility as a protein stain lies in its chemical structure. The molecule possesses two negatively charged sulfonic acid groups and a net negative charge under mild acidic conditions.[2][5] This anionic nature facilitates a strong electrostatic interaction with the positively charged basic amino acid residues in proteins, such as lysine (B10760008) and arginine.[5][6]

This binding is stoichiometric, meaning the amount of dye that binds is directly proportional to the total mass of protein present in the sample.[2][7] The binding process is critically dependent on pH. Under mild acidic conditions (typically achieved by fixing cells with trichloroacetic acid, TCA), the basic amino acid residues are protonated and thus positively charged, promoting the electrostatic binding of the anionic this compound.[5][6] Conversely, under basic conditions (for example, using a Tris base solution), the bound dye can be extracted and solubilized for quantification.[5][6]

This non-specific, electrostatic binding to the bulk of cellular proteins is the cornerstone of the SRB assay's ability to provide a reliable measure of total cellular biomass, which is then used as a proxy for cell number.[3][8]

Specific Protein Interaction: A Case Study with Human Serum Albumin (HSA)

While the predominant interaction of this compound with cellular proteins is non-specific, studies have characterized its binding to specific proteins in vitro. A notable example is its interaction with Human Serum Albumin (HSA), a major protein component of blood plasma. Spectroscopic analysis has revealed that this compound binds to HSA in a 1:1 stoichiometric ratio.[9] The binding is primarily an entropy-driven process, suggesting that hydrophobic interactions play a dominant role in the association, likely at Sudlow site I of HSA.[9] This specific interaction leads to an increase in the fluorescence of the dye.[9]

Quantitative Binding Data: this compound and Human Serum Albumin

The following table summarizes the thermodynamic and binding parameters for the interaction of this compound with Human Serum Albumin at 25°C.[9]

| Parameter | Value | Indication |

| Binding Constant (K) | 1.6 x 10⁵ M⁻¹ | Strong Binding Affinity |

| Binding Stoichiometry (n) | ~1 | 1:1 Molar Ratio |

| Enthalpy Change (ΔH) | 5.2 kJ/mol | Endothermic Reaction |

| Entropy Change (ΔS) | 116.5 J/mol·K | Favorable, Entropy-Driven Process |

Cellular Uptake and Localization

This compound is generally considered a membrane-impermeable polar tracer.[10] This characteristic is advantageous for its use in the SRB assay, which is performed on fixed and permeabilized cells. In live, non-permeabilized cells, its uptake is limited. However, it can be used as a tracer for fluid-phase endocytosis and to study cell morphology and neuronal communication.[11]

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a widely used method for determining cell viability based on the measurement of cellular protein content.[2][3][8]

a. Cell Plating and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat cells with the test compound and incubate for the desired period.

b. Cell Fixation:

-

Gently add 50-100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.

-

Incubate the plate at 4°C for at least 1 hour to fix the cells.

c. Staining:

-

Remove the TCA solution and wash the plates at least three times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

-

Incubate at room temperature for 30 minutes.

d. Washing:

-

After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

-

Allow the plates to air dry completely.

e. Solubilization and Quantification:

-

Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

Fluorescence Spectroscopy for Protein Binding Analysis

This protocol outlines a general approach to characterize the binding of this compound to a purified protein, such as HSA.[9]

a. Preparation of Solutions:

-

Prepare a stock solution of the purified protein (e.g., HSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of this compound in the same buffer.

b. Titration Experiment:

-

In a quartz cuvette, place a fixed concentration of the protein solution.

-

Incrementally add small aliquots of the this compound solution to the cuvette.

-

After each addition, mix gently and allow the system to equilibrate.

c. Spectroscopic Measurement:

-

Measure the fluorescence emission spectrum of the solution after each addition of this compound. The excitation wavelength for this compound is typically around 565 nm, with emission maximum around 586 nm.[10]

-

Correct the fluorescence intensity for the dilution effect.

d. Data Analysis:

-

Plot the change in fluorescence intensity as a function of the this compound concentration.

-

Use appropriate binding models (e.g., the Stern-Volmer equation for quenching or direct binding isotherms) to calculate the binding constant (K) and stoichiometry (n).

-

Repeat the experiment at different temperatures to determine the thermodynamic parameters (ΔH, ΔS, and ΔG).

Visualizations

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity screening.

Caption: The electrostatic binding mechanism of this compound to cellular proteins.

Conclusion

The primary mechanism of this compound binding to cellular proteins is a non-specific, electrostatic interaction with basic amino acid residues, which is fundamental to its widespread use in the SRB assay for quantifying total cellular protein. While specific, high-affinity interactions with certain proteins like Human Serum Albumin have been characterized in vitro, there is a notable lack of data on specific protein targets and any subsequent effects on signaling pathways within living cells. This highlights an area for future research, potentially leveraging proteomic approaches to identify specific binding partners of this compound and to elucidate any biological consequences of these interactions beyond its role as a total protein stain. For drug development professionals and researchers, understanding this core mechanism is crucial for the correct application and interpretation of data from SRB-based assays.

References

- 1. Sulforhodamine B restaining as a whole-cell label allows visualizing one more fluorochrome and its application in assaying protein nucleocytoplasmic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. zellx.de [zellx.de]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. Sulforhodamine B - Wikipedia [en.wikipedia.org]

- 11. biotium.com [biotium.com]

An In-depth Technical Guide to the Solubility and Stability of Acid Red 52 in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Acid Red 52, a synthetic dye with applications in various scientific and industrial fields. Understanding its behavior in different solvents is crucial for its effective use in research, diagnostics, and formulation development. This document details its solubility in aqueous and organic solvents, its stability under various conditions, and provides standardized experimental protocols for researchers to evaluate these properties.

Introduction to this compound

This compound, also known as Sulforhodamine B, is a xanthene dye recognized for its vibrant red-pink fluorescence.[1][2] Its chemical structure, characterized by sulfonic acid groups, renders it highly soluble in aqueous solutions and imparts stability across a range of pH levels.[3][4] It is widely used as a tracer dye, in cellular viability assays, and as a colorant in various industrial applications.[5]

Solubility of this compound

The solubility of a dye is a critical parameter that dictates its application range and formulation possibilities. This compound exhibits varying degrees of solubility in different solvents, which is summarized in the tables below.

Aqueous Solubility

This compound is well-known for its excellent solubility in water.[1] This is attributed to the presence of two sulfonic acid groups in its molecular structure, which readily interact with polar water molecules.

Table 1: Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 20 | 95.3 g/L | [6][7] |

| Water | 25 | Clear solution @ 15-16% (w/v) | [8][9] |

| Water | 90 | 50 - 55 g/L | [10] |

| Saline | Not Specified | Up to 3% (w/v) | [11] |

| PBS Buffer | Not Specified | Stable in solution | [11] |

Organic Solvent Solubility

The solubility of this compound in organic solvents is more varied and generally lower than in water. Its non-polar xanthene core allows for some interaction with organic solvents, but the polar sulfonate groups limit its solubility in non-polar environments.

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Chemical Class | Solubility | Reference(s) |

| Ethanol | Alcohol | Soluble / Slightly Soluble | [6][7][12] |

| Methanol | Alcohol | 1 mg/mL | [6] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Up to 1% (w/v) | [11] |

| Acetone | Ketone | Data not available | |

| Ethyl Acetate | Ester | Data not available | |

| Methyl Ethyl Ketone (MEK) | Ketone | Data not available |

Stability of this compound

The stability of this compound is a crucial factor for its reliable performance in various applications, ensuring that its color and fluorescent properties remain consistent over time and under different environmental stresses.

pH Stability

This compound is reported to be stable across a wide pH range, from mildly acidic to neutral conditions.[3] Some sources suggest it is most stable in a pH range of 1-13.[4]

Photostability

The lightfastness of this compound is considered to be relatively low, with an AATCC rating of 1-3 (where 8 is the highest).[4] This indicates that the dye is susceptible to degradation upon prolonged exposure to light. The kinetics of photodegradation can be influenced by factors such as the solvent, pH, and the presence of other substances.

Thermal Stability

Thermogravimetric analysis (TGA) of a related compound suggests that the decomposition of xanthene dyes typically begins at temperatures above 200°C. One study on the adsorption of this compound indicated weight loss in three stages: room temperature to 150°C (water volatilization), 170 to 450°C (dehydration), and 400 to 1000°C (decomposition).[13]

Chemical Stability

A report from the European Commission's Scientific Committee on Consumer Products states that this compound is stable under normal laboratory conditions and under oxidative conditions, showing a 98.4-109.4% recovery after 60 minutes when mixed with an oxidative formulation.[11] The dye is also stable for at least one day in PBS buffer.[11]

Table 3: Summary of this compound Stability

| Condition | Observation | Reference(s) |

| pH | Stable in mildly acidic to neutral conditions; expected to be most stable in pH 1-13. | [3][4] |

| Light Exposure | Low lightfastness (AATCC rating 1-3). | [4] |

| Temperature | Decomposition initiates at elevated temperatures (above 200°C). | [13] |

| Oxidative Stress | Stable in oxidative hair dye formulations. | [11] |

| Aqueous Solution | Stable for 2 hours at 20°C and 7 days at 4°C. | [11] |

Experimental Protocols

To facilitate further research and standardized testing, this section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Solubility

This protocol is based on the equilibrium saturation method, which is a reliable technique for determining the solubility of a compound in a specific solvent.

Caption: Workflow for determining the solubility of this compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 to 48 hours) to ensure that equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a solvent-compatible syringe filter (e.g., 0.45 µm) to remove any suspended particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the filtered saturated solution at the maximum absorption wavelength (λmax) of this compound (approximately 565 nm in water) using a UV-Visible spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of this compound in the solvent at the specified temperature.

-

Protocol for Assessing Photostability

This protocol outlines a method to evaluate the degradation of this compound upon exposure to a controlled light source.

Caption: Workflow for assessing the photostability of this compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in the desired solvent at a known concentration. Place the solution in a quartz cuvette or other UV-transparent container. Prepare a control sample that is protected from light.

-

Light Exposure: Expose the sample to a controlled light source, such as a xenon arc lamp or a UV lamp, in a photostability chamber. The light intensity and spectral distribution should be monitored.

-

Data Collection: At regular time intervals, measure the absorbance of the exposed and control samples at the λmax of this compound using a UV-Visible spectrophotometer.

-

Data Analysis: Plot the absorbance (or concentration) of the exposed sample as a function of time. The rate of degradation can be determined by fitting the data to an appropriate kinetic model (e.g., first-order or second-order kinetics).

Protocol for Assessing Thermal Stability

This protocol describes the use of Thermogravimetric Analysis (TGA) to evaluate the thermal stability of this compound.

Caption: Workflow for assessing the thermal stability of this compound using TGA.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound powder (typically 5-10 mg) into a TGA crucible.

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The instrument will record the weight of the sample as a function of temperature. The resulting TGA thermogram is analyzed to determine the onset temperature of decomposition, the temperature at which the rate of weight loss is maximum (from the derivative thermogravimetric curve, DTG), and the percentage of residual mass.

Conclusion

This technical guide provides a consolidated resource on the solubility and stability of this compound. While it is highly soluble in water, its solubility in organic solvents is more limited and requires further quantitative investigation for a broader range of solvents. The stability of this compound is influenced by factors such as pH, light, and temperature. The provided experimental protocols offer a standardized approach for researchers to further characterize the properties of this versatile dye, enabling its more effective and reliable application in scientific research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. macschem.us [macschem.us]

- 3. This compound - Soft Rainbow Color Ahmedabad [srcpl.net]

- 4. pylamdyes.com [pylamdyes.com]

- 5. tjpsj.org [tjpsj.org]

- 6. C.I. This compound [chembk.com]

- 7. chembk.com [chembk.com]

- 8. DCPL [deepakchemtex.in]

- 9. scribd.com [scribd.com]

- 10. This compound - Acid Rhodamine B - Acid Rose B from Emperor Chem [emperordye.com]

- 11. ec.europa.eu [ec.europa.eu]

- 12. sdinternational.com [sdinternational.com]

- 13. preprints.org [preprints.org]

An In-depth Technical Guide to the Safety, Handling, and Toxicology of Acid Red 52

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological data for Acid Red 52 (C.I. 45100; CAS No. 3520-42-1), also known as Sulforhodamine B. The information is compiled from safety data sheets, regulatory assessments, and scientific literature to assist researchers and professionals in its safe and effective use.

Chemical and Physical Properties

This compound is a synthetic aminoxanthene dye, widely recognized for its use as a fluorescent tracer and as a protein stain in the Sulforhodamine B (SRB) cytotoxicity assay.[1][2] Its properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₇H₂₉N₂NaO₇S₂ | [1][3] |

| Molecular Weight | 580.65 g/mol | [1][3] |

| Appearance | Dark red to brown or very dark purple powder | [4][5] |

| Odor | Odorless | [1] |

| Solubility | Soluble in water (95.3 g/L at 20°C) and ethanol. | [4][6] |

| Melting Point | 205-210°C | [6] |

| Maximum Absorbance (λmax) | 554-565 nm | [5][6][7] |

| Maximum Emission | 586 nm | [2] |

| pH | 2-3 | [6] |

Safety and Handling

Proper handling of this compound is essential to minimize exposure and ensure laboratory safety. The following guidelines are based on standard safety data sheets.

Personal Protective Equipment (PPE)

When handling this compound powder, the following PPE is required:

-

Eye Protection: Chemical safety goggles or glasses are mandatory to prevent eye contact.[1][2]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[1][2]

-

Respiratory Protection: In case of insufficient ventilation or when generating dust, use an approved dust respirator.[1][2][8]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to minimize skin contact.[2][8]

Engineering Controls

-

Ventilation: Use in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder, to minimize dust generation and accumulation.[1][2]

-

Safety Stations: An eyewash station and safety shower should be readily accessible in the work area.[1][9]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[4] Wash hands thoroughly after handling.[1][9]

-

Storage: Store in a cool, dry, and dark place.[2][10] Keep the container tightly closed and away from incompatible materials such as strong oxidizing and reducing agents.[1][11]

Spill and Disposal Procedures

-

Spills: In case of a spill, avoid generating dust.[1] Vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[3]

Stability and Reactivity

This compound is stable under normal laboratory conditions and storage.[1][7][11] However, certain conditions and materials should be avoided.

Table 2: Stability and Reactivity Data

| Parameter | Description | Reference(s) |

| Chemical Stability | Stable under recommended storage conditions. | [1][11] |

| Conditions to Avoid | Excess heat, light, and dust generation. | [1][8] |

| Incompatible Materials | Strong oxidizing agents, strong reducing agents. | [1][9][11] |

| Hazardous Decomposition Products | Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and other irritating or toxic fumes. | [1][9] |

| Hazardous Polymerization | Will not occur. | [1] |

Toxicological Data

The toxicological profile of this compound has been evaluated through various in vivo and in vitro studies. It is generally considered to have low acute toxicity. Information on the specific molecular or cellular signaling pathways of this compound toxicity is not well-documented in the available literature. Its primary toxicological concern is as a skin, eye, and respiratory irritant in its powder form.

Acute Toxicity

Table 3: Acute Toxicity of this compound

| Test | Species | Route | Result | Reference(s) |

| LD₅₀ | Rat | Oral | > 1000 mg/kg bw | [1][4] |

| LD₅₀ | Rat | Oral | 10,300 mg/kg bw | [11] |

| LD₅₀ | Mouse | Oral | 10,300 mg/kg bw | [8] |

Irritation and Sensitization

Table 4: Irritation and Sensitization Data

| Test | Species | Result | Classification | Reference(s) |

| Skin Irritation | Rabbit | All scores = 0 | Non-irritating | [1][4] |

| Eye Irritation | Rabbit | Mean scores < 1 | Non-irritating | [1][4] |

| Skin Sensitization | Guinea Pig | No skin reactions observed | Non-sensitizing | [1][4] |

Note: The skin and eye irritation studies were noted as being old (1976) and conducted on a substance of unknown purity, but are cited in regulatory reviews.[1][4]

Subchronic Toxicity

A 13-week oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL).

Table 5: Subchronic Oral Toxicity of this compound

| Study Duration | Species | Route | NOAEL | Key Findings | Reference(s) |

| 13 Weeks | Rat | Gavage | 1000 mg/kg bw/day | No treatment-related adverse effects observed at any dose level. Violet-colored feces noted in treated animals. | [1][4] |

Mutagenicity and Carcinogenicity

-

Mutagenicity/Genotoxicity: this compound was tested in vitro for gene mutations in bacteria (Ames test) and mammalian cells, and in an in vivo mammalian erythrocyte micronucleus test. It was concluded that this compound does not induce gene mutations or chromosome aberrations.[1]

-

Carcinogenicity: A long-term carcinogenicity study in rats did not indicate any cancer hazard.[1] It is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[8]

Experimental Protocols

The following sections provide detailed methodologies for key toxicological experiments relevant to the assessment of this compound.

Acute Dermal Irritation (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation.

-

Principle: The test substance is applied to the skin of an experimental animal in a single dose on a small area. The site is observed for dermal reactions at specified intervals.

-

Test Animals: Healthy, young adult albino rabbits are typically used.[1][4]

-

Procedure:

-

Approximately 24 hours before the test, the fur is clipped from the dorsal area of the animal's trunk.

-

A dose of 0.5 g of the solid test substance (moistened with a small amount of water) is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.[1][4]

-

The patch is secured with non-irritating tape, and the trunk is wrapped to hold the patch in place and prevent ingestion. This is an occlusive application.

-

After a 4-hour exposure period, the patch and any residual test substance are removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal.

-

-

Scoring: Skin reactions are scored according to a standardized system, such as the Draize scale (0=No reaction, 4=Severe reaction). The Primary Irritation Index (PII) is calculated from these scores. For this compound, all scores were reported as 0.[1][4]

Subchronic 90-Day Oral Toxicity (Based on OECD Guideline 408)

This study provides information on potential health hazards from repeated exposure over a prolonged period.

-